3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
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Overview
Description
3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications. This particular compound features a thietane ring, which is a four-membered ring containing sulfur, and a benzotriazole moiety, which is a fused ring system containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring system can be synthesized via a copper-catalyzed click reaction between azides and alkynes.
Introduction of the Thietane Ring: The thietane ring can be introduced through a cyclization reaction involving sulfur-containing reagents.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzotriazole ring can be reduced under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Carbonyl derivatives.
Reduction Products: Reduced benzotriazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H9N3O3S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)benzotriazol-4-ol |
InChI |
InChI=1S/C9H9N3O3S/c13-8-3-1-2-7-9(8)10-11-12(7)6-4-16(14,15)5-6/h1-3,6,13H,4-5H2 |
InChI Key |
BDXQZJSBWGDWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C(=CC=C3)O)N=N2 |
Origin of Product |
United States |
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